molecular formula C6H9Cl2N7O B1667096 Amiloride hydrochloride CAS No. 2016-88-8

Amiloride hydrochloride

Cat. No. B1667096
CAS RN: 2016-88-8
M. Wt: 266.09 g/mol
InChI Key: ACHKKGDWZVCSNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amiloride hydrochloride is a pyrazine compound used to treat hypertension and congestive heart failure . It inhibits sodium reabsorption through sodium channels in renal epithelial cells . This inhibition creates a negative potential in the luminal membranes of principal cells, located in the distal convoluted tubule and collecting duct . This negative potential reduces the secretion of potassium and hydrogen ions .


Synthesis Analysis

Amiloride hydrochloride was synthesized from certain non-steroidal acylguanidine derivatives that displayed both natriuretic and antikaliuretic properties .


Molecular Structure Analysis

Amiloride hydrochloride has a molecular formula of C6H8ClN7O . It is a synthetic pyrazine derivative .


Chemical Reactions Analysis

Amiloride exerts its potassium-sparing effect through the inhibition of sodium reabsorption at the distal convoluted tubule, cortical collecting tubule, and collecting duct . This decreases the net negative potential of the tubular lumen and reduces both potassium and hydrogen secretion .


Physical And Chemical Properties Analysis

Amiloride hydrochloride is a yellow to greenish-yellow solid-crystal . It is odorless and has a melting point of 240.5 to 241.5°C . It is soluble in water (0.52 g/100 mL) and alcohol (1.96 g/100 mL) at 25°C, but practically insoluble in ether .

Scientific Research Applications

Structural Studies

Amiloride hydrochloride has been the subject of structural studies using 1H and 13C NMR. These studies in cryosolvents like DMSO/CH2Cl2 and DMF have revealed insights into the conformations of amiloride hydrochloride in solution. The findings indicate a planar structure, aligning with computational results (Skawinski, Ofsievich, & Venanzi, 2002).

Binding to DNA

Amiloride has shown strong and selective binding to thymine base opposite AP sites in DNA duplexes. This quality makes it applicable for fluorescence detection of thymidine-related single-nucleotide polymorphisms (SNPs) in PCR amplification products (Zhao, Dai, Seino, Cui, Nishizawa, & Teramae, 2006).

Liposome-Based Formulation

Amiloride hydrochloride has been developed in a liposome-based formulation for potential epilepsy treatment. This approach aimed at reducing side effects and targeting the drug to the brain, showing increased seizure threshold in animal models (Alam, Ahmad, Sultana, Iqbal, Aqil, & Ali, 2008).

Anti-Tumor/Metastasis Effects

Research has explored the anti-tumor and anti-metastasis activities of amiloride. These effects are thought to arise from the inhibition of sodium-hydrogen exchanger 1 (NHE1) and urokinase-type plasminogen activator (uPA), suggesting potential as an anti-cancer drug (Matthews, Ranson, & Kelso, 2011).

Electrophysiological Activity

Amiloride has been studied for its electrophysiological activity in the heart, particularly in antiarrhythmic efficacy. This includes its effects on prolonging action potential duration in Purkinje fibers and its potential in treating ventricular tachyarrhythmias in postinfarction models (Duff, Lester, & Rahmberg, 1988).

Photodegradation Studies

The photodegradation of amiloride hydrochloride in aqueous solutions has been explored, providing insights into the stability of the drug under various conditions. This research is significant for understanding the shelf-life and storage conditions of amiloride (Li, Moore, & Tattam, 1999).

Inhibition of Allergic Reactions

Topical application of amiloride hydrochloride has shown efficacy in inhibiting tissue swelling and inflammation in response to contact sensitizing agents and ultraviolet radiation, suggesting a potential role as a topical anti-inflammatory drug (Gallo & Granstein, 1989).

Safety And Hazards

Amiloride hydrochloride is toxic if swallowed . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this substance .

properties

IUPAC Name

3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN7O.ClH/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11;/h(H4,8,9,13)(H4,10,11,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHKKGDWZVCSNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN7O.ClH, C6H9Cl2N7O
Record name AMILORIDE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19741
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2609-46-3 (Parent)
Record name Amiloride hydrochloride anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2024452
Record name Amiloride hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2024452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Amiloride hydrochloride appears as crystalline solid or very light yellow powder. (NTP, 1992)
Record name AMILORIDE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19741
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992)
Record name AMILORIDE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19741
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

Amiloride hydrochloride

CAS RN

2016-88-8, 17440-83-4
Record name AMILORIDE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19741
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Amiloride hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2016-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amiloride hydrochloride anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMILORIDE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755847
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Amiloride hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2024452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-amidino-3,5-diamino-6-chloropyrazinecarboxamide monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.327
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMILORIDE HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M458Q65S3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

560.3 °F (NTP, 1992)
Record name AMILORIDE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19741
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amiloride hydrochloride
Reactant of Route 2
Reactant of Route 2
Amiloride hydrochloride
Reactant of Route 3
Amiloride hydrochloride
Reactant of Route 4
Amiloride hydrochloride
Reactant of Route 5
Amiloride hydrochloride
Reactant of Route 6
Reactant of Route 6
Amiloride hydrochloride

Citations

For This Compound
3,480
Citations
DJ Mazzo - Analytical profiles of drug substances, 1986 - Elsevier
Publisher Summary This chapter discusses amiloride hydrochloride. Amiloride hydrochloride dihydrate, also referred as amiloride hydrochloride, is a potassium-conserving diuretic with …
Number of citations: 19 www.sciencedirect.com
M Kartal, N Erk - Journal of pharmaceutical and biomedical analysis, 1999 - Elsevier
… of hydrochlorothiazide and amiloride hydrochloride in combined pharmaceutical dosage … nm for hydrochlorothiazide and at 302.5 nm for amiloride hydrochloride in the mixture, in the …
Number of citations: 83 www.sciencedirect.com
DG Vidt - … : The Journal of Human Pharmacology and Drug …, 1981 - Wiley Online Library
Amiloride hydrochloride is a new, orally administered, potassium‐sparing diuretic with mild natriuretic and diuretic properties. Its primary site of action is the distal tubule of the nephron …
P Weiss, RM Hersey, CA Dujovne… - Clinical Pharmacology …, 1969 - Wiley Online Library
… The metabolism of amiloride hydrochloride in man Amiloride hydrochloride labeled with C1 4 … Serum electrolyte changes during long-term treatment with amiloride hydrochloride, Acta …
Number of citations: 77 ascpt.onlinelibrary.wiley.com
MN Alam, FJ Ahmad, Y Sultana, Z Iqbal… - Journal of dispersion …, 2008 - Taylor & Francis
… encapsulation of amiloride hydrochloride in liposomes and to … A series of liposomal formulations of amiloride hydrochloride … 10 mg/mL of amiloride hydrochloride, L‐phosphatidyl …
Number of citations: 10 www.tandfonline.com
MB Chougule, BK Padhi, A Misra - Journal of nanoscience and …, 2006 - ingentaconnect.com
… The purpose of this study was to encapsulate Amiloride Hydrochloride into nano-liposomes, incorporate it into dry powder inhaler, and to provide prolonged effective concentration in …
Number of citations: 51 www.ingentaconnect.com
Q Sun, P Sever - Journal of the Renin-Angiotensin …, 2020 - journals.sagepub.com
… in 1968 conducted a clinical trial to compare the effect of amiloride hydrochloride with hydrochlorothiazide in 12 previously untreated mild hypertensives. Each patient was treated with …
Number of citations: 47 journals.sagepub.com
RAS Lapa, JLFC Lima, JLM Santos - Analytica chimica acta, 2000 - Elsevier
… of amiloride hydrochloride in pharmaceutical preparations is proposed. The developed methodology is based on a two-stage reaction between amiloride hydrochloride and 3-methyl-2-…
Number of citations: 45 www.sciencedirect.com
MCF Ferraro, PM Castellano, TS Kaufman - Journal of pharmaceutical and …, 2004 - Elsevier
… of samples containing mixtures of amiloride hydrochloride, atenolol, hydrochlorothiazide and … tablet preparations containing amiloride hydrochloride and hydrochlorothiazide alone or in …
Number of citations: 111 www.sciencedirect.com
A El-Gindy, S Emara, A Mostafa - Il Farmaco, 2005 - Elsevier
Three methods are presented for the simultaneous determination of atenolol (AT), amiloride hydrochloride (AM) and chlorthalidone (CD). The high performance liquid chromatographic (…
Number of citations: 79 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.